molecular formula C15H21ClN2O5S B2564278 2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylpentanoic acid CAS No. 1009512-36-0

2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylpentanoic acid

Cat. No.: B2564278
CAS No.: 1009512-36-0
M. Wt: 376.85
InChI Key: SMRDFIFPOUWYQZ-UHFFFAOYSA-N
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Description

2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylpentanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring, a dimethylsulfamoyl group, and a formamido linkage to a methylpentanoic acid backbone. Its molecular formula is C15H21ClN2O5S, and it has a molecular weight of 376.86 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylpentanoic acid typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the chlorination of a suitable phenyl precursor to introduce the chloro group at the desired position.

    Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the chlorinated intermediate with dimethylamine and a sulfonyl chloride reagent under controlled conditions.

    Formamido Linkage Formation: The formamido group is introduced through a formylation reaction, typically using formic acid or a formylating agent.

    Coupling with Methylpentanoic Acid: The final step involves coupling the formamido intermediate with 3-methylpentanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups, potentially converting them to amines or thiols.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylpentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, while the formamido and methylpentanoic acid moieties can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylpentanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form stable complexes with biomolecules makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O5S/c1-5-9(2)13(15(20)21)17-14(19)11-8-10(6-7-12(11)16)24(22,23)18(3)4/h6-9,13H,5H2,1-4H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRDFIFPOUWYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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